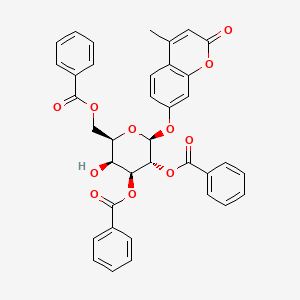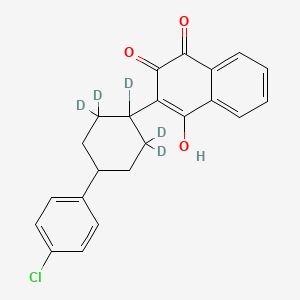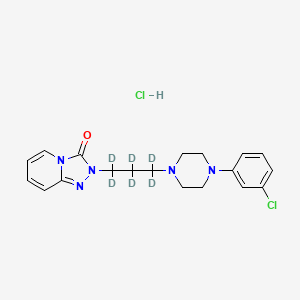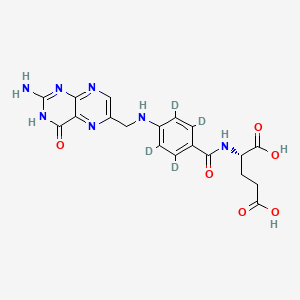
Debrisoquin-13C,15N2 Hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Debrisoquin-13C,15N2 Hemisulfate (Debrisoquin-HS) is a synthetic compound that has been used in a variety of scientific research applications, including the study of pharmacokinetics, metabolism, and biochemistry. It is a derivative of the drug debrisoquin, which has been used in the treatment of hypertension, arrhythmias, and other cardiovascular diseases. Debrisoquin-HS is a stable, water-soluble compound that can be used in a variety of laboratory experiments and has been found to have a number of advantages over other compounds used in similar studies. In
Scientific Research Applications
Debrisoquin-HS has been used in a variety of scientific research applications, including the study of metabolism, pharmacokinetics, and biochemistry. It has been used in the study of drug metabolism, particularly in the investigation of the metabolic profile of debrisoquin, as well as in the study of drug transport and excretion. Additionally, it has been used in the study of drug-receptor interactions and the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of Debrisoquin-HS is not fully understood. However, it is believed to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs. It is believed to inhibit the enzyme system, leading to a decrease in the metabolism of debrisoquin and other drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of Debrisoquin-HS are not fully understood. However, it has been found to have a number of effects on the body, including an increase in blood pressure, an increase in heart rate, and an increase in the levels of certain hormones. Additionally, it has been found to have an effect on the immune system, leading to an increase in the production of antibodies.
Advantages and Limitations for Lab Experiments
Debrisoquin-HS has a number of advantages for laboratory experiments. It is a stable, water-soluble compound that can be easily stored and used in a variety of experiments. Additionally, it has been found to be an effective inhibitor of the cytochrome P450 enzyme system, making it useful for studying drug metabolism and drug-receptor interactions. However, it has been found to have a number of limitations for laboratory experiments, including the fact that it is not as effective as other compounds in inhibiting the enzyme system and that it can cause a number of side effects, including an increase in blood pressure and heart rate.
Future Directions
The potential future directions for research involving Debrisoquin-HS are numerous. One potential direction is the development of new methods for synthesizing the compound, as well as the development of new analogues with improved properties. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its mechanism of action and its interactions with other drugs. Finally, further research could be conducted into the potential therapeutic applications of the compound, such as its use in the treatment of hypertension, arrhythmias, and other cardiovascular diseases.
Synthesis Methods
Debrisoquin-HS is synthesized from debrisoquin by a two-step process. The first step involves the conversion of debrisoquin to the corresponding sulfonate ester using sulfur trioxide in an inert solvent such as dichloromethane. The second step involves the addition of 13C,15N2-labeled hydrogen sulfate to the sulfonate ester, followed by hydrolysis to obtain the desired product, Debrisoquin-HS.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)/i10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGJSVJDAJRLW-OVOUXGLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[13C](=[15NH])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)






